![molecular formula C16H14N2O4 B2870669 (E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide CAS No. 2035007-59-9](/img/structure/B2870669.png)
(E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide involves the inhibition of specific enzymes and proteins that are essential for the survival and growth of cancer cells, viruses, and bacteria. It has been found to target the DNA and RNA synthesis process, leading to the inhibition of cell proliferation and growth.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide has a range of biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells and inhibit the replication of viruses and bacteria. Additionally, it has been shown to reduce inflammation and oxidative stress in the body, leading to potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of (E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is its ability to inhibit the growth of cancer cells, viruses, and bacteria at low concentrations. Additionally, it has been found to have low toxicity and high stability, making it an ideal candidate for further research and development. However, one of the limitations of (E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of (E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide. One potential direction is the development of new drug formulations that enhance its solubility and bioavailability. Additionally, further research is needed to explore its potential applications in the treatment of various diseases, including cancer, viral infections, and bacterial infections. Finally, more studies are needed to investigate the mechanism of action and potential side effects of (E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide in vivo.
In conclusion, (E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide is a promising chemical compound that has potential applications in various scientific fields. Its unique chemical properties and potential therapeutic benefits make it an ideal candidate for further research and development.
Synthesis Methods
The synthesis of (E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide involves the reaction of furan-2-carbaldehyde, 7-oxofuro[2,3-c]pyridine-6-carboxylic acid, and N-(2-aminoethyl)acrylamide in the presence of a catalyst. The reaction occurs at room temperature and takes approximately 24 hours to complete. The resulting product is a yellow powder that is soluble in organic solvents.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit antitumor, antiviral, and antibacterial properties. Additionally, it has been shown to have potential applications in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14(4-3-13-2-1-10-21-13)17-7-9-18-8-5-12-6-11-22-15(12)16(18)20/h1-6,8,10-11H,7,9H2,(H,17,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFPMNSUYSIHDD-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide |
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